Methyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methyl ester and a dichlorobenzamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced via an amide coupling reaction, using 3,4-dichlorobenzoic acid and an amine derivative of the benzothiophene core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific substituents on the benzothiophene core or the dichlorobenzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticoagulant agent due to its ability to inhibit coagulation factor Xa (FXa) .
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as an FXa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect . The compound’s structure allows it to form multiple hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoyl Derivatives: These compounds share a similar benzoyl structure and are also studied for their anticoagulant properties .
Benzothiophene Derivatives: Compounds with a benzothiophene core are explored for various therapeutic applications, including anti-inflammatory and anticancer activities.
Uniqueness
METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FXa with high selectivity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H15Cl2NO3S |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-23-17(22)14-10-4-2-3-5-13(10)24-16(14)20-15(21)9-6-7-11(18)12(19)8-9/h6-8H,2-5H2,1H3,(H,20,21) |
InChI Key |
WXFBJEAXHYLCHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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